rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one
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Overview
Description
rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one: is a sesquiterpenoid compound that has been identified in various natural sources, particularly in certain medicinal plants. This compound is known for its unique structure, which includes a furan ring and a methoxy group, contributing to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Germacrene Skeleton: This step involves the cyclization of a linear precursor to form the germacrene skeleton. This can be achieved through various cyclization reactions, often catalyzed by acids or metal catalysts.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving an appropriate precursor, such as a dihydrofuran derivative.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using a methylating agent such as dimethyl sulfate or methyl iodide.
Final Cyclization and Functionalization: The final step involves the cyclization and functionalization of the molecule to achieve the desired structure of this compound.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as medicinal plants, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through the optimization of the synthetic routes mentioned above, using industrial reactors and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as dihydro or tetrahydro compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include dihydro and tetrahydro derivatives.
Substitution: Products include various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying sesquiterpenoid chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one is used in the development of natural product-based pharmaceuticals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one can be compared with other similar sesquiterpenoid compounds, such as:
Furanodiene: Another sesquiterpenoid with a furan ring, known for its anti-inflammatory and anticancer properties.
Germacrene D: A sesquiterpenoid with a similar germacrene skeleton but lacking the furan ring and methoxy group.
Furanogermacrene: A related compound with a furan ring and germacrene skeleton, but different functional groups.
The uniqueness of this compound lies in its specific combination of a furan ring and a methoxy group, which contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C16H20O3 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
(6S,7R,8Z)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one |
InChI |
InChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3/b6-5-/t11-,14-/m0/s1 |
InChI Key |
KYVMPRMAGALGDM-NCETYUCASA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(CC(=C)/C=C\[C@@H]1OC)OC=C2C |
Canonical SMILES |
CC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C |
Origin of Product |
United States |
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